molecular formula C6H11ClO2S B1374184 3-Methylcyclopentane-1-sulfonyl chloride CAS No. 1342745-21-4

3-Methylcyclopentane-1-sulfonyl chloride

Cat. No.: B1374184
CAS No.: 1342745-21-4
M. Wt: 182.67 g/mol
InChI Key: LAWPWRMFASOZBC-UHFFFAOYSA-N
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Description

3-Methylcyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclopentane-1-sulfonyl chloride can be synthesized through the reaction of 3-methylcyclopentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be carried out in a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, and improves the safety of the process by minimizing the risk of thermal runaway. The use of continuous flow reactors also enables higher production yields and more efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclopentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonate esters, or sulfonyl thiols, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The sulfonyl chloride group can be further oxidized to a sulfonic acid group using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents, depending on the specific reaction conditions.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonyl thiols.

    Reduction Reactions: Sulfinyl or sulfhydryl derivatives.

    Oxidation Reactions: Sulfonic acids.

Scientific Research Applications

3-Methylcyclopentane-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds, such as sulfonamides and sulfonate esters.

    Biology: Sulfonamides derived from this compound are studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Sulfonamide derivatives are explored for their therapeutic potential in treating bacterial infections and other diseases.

    Industry: The compound is used in the production of specialty chemicals, such as dyes and agrochemicals, where sulfonyl groups are required for specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methylcyclopentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This reactivity allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting sulfonyl-containing product.

Comparison with Similar Compounds

3-Methylcyclopentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom attached to the sulfonyl group. It is commonly used in organic synthesis for sulfonamide and sulfonate ester formation.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring attached to the sulfonyl group. It is used in the synthesis of sulfonamides and sulfonate esters with aromatic properties.

    3-Chloropropanesulfonyl chloride: A linear sulfonyl chloride with a three-carbon chain and a chlorine atom attached to the sulfonyl group. It is used in the synthesis of sulfonamides and other sulfonyl-containing compounds.

The uniqueness of this compound lies in its cyclic structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

3-methylcyclopentane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-5-2-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPWRMFASOZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342745-21-4
Record name 3-methylcyclopentane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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